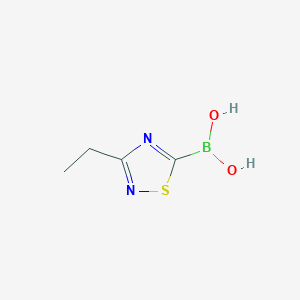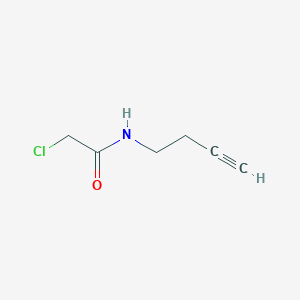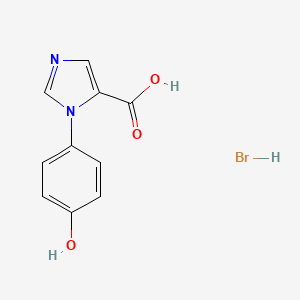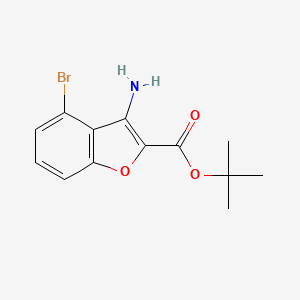
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid is an organoboron compound that features a thiadiazole ring substituted with an ethyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid typically involves the formation of the thiadiazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 3-ethyl-1,2,4-thiadiazole with a boron-containing reagent under suitable conditions. For example, the reaction with boronic acid derivatives or boron trifluoride can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the thiadiazole ring can introduce various functional groups .
Scientific Research Applications
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and boronic acid group contribute to its binding affinity and specificity . Pathways involved in its mechanism of action include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1,2,4-thiadiazol-5-yl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
(3-Phenyl-1,2,4-thiadiazol-5-yl)boronic acid: Contains a phenyl group, offering different chemical properties and applications.
(3-Isopropyl-1,2,4-thiadiazol-5-yl)boronic acid:
Uniqueness
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This compound’s specific combination of the thiadiazole ring and boronic acid group makes it particularly valuable in cross-coupling reactions and as a potential bioactive molecule .
Properties
CAS No. |
213325-86-1 |
|---|---|
Molecular Formula |
C4H7BN2O2S |
Molecular Weight |
157.99 g/mol |
IUPAC Name |
(3-ethyl-1,2,4-thiadiazol-5-yl)boronic acid |
InChI |
InChI=1S/C4H7BN2O2S/c1-2-3-6-4(5(8)9)10-7-3/h8-9H,2H2,1H3 |
InChI Key |
XKEVSLGZUIGHNT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NS1)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid](/img/structure/B13453665.png)

![(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B13453675.png)
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B13453684.png)
![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)

amine dihydrochloride](/img/structure/B13453767.png)

![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
